XLogP3 Displacement Confers Higher Predicted Membrane Permeability vs. 1-Phenyl Analog
The target compound exhibits an XLogP3 of 4.6, which is 0.5 log units higher than the XLogP3 of 4.1 computed for the direct analog 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 321385-90-4) [1][2]. This increase driven by the ortho-methyl group on the N-1 phenyl ring predicts moderately enhanced passive membrane permeability, a critical determinant for central nervous system penetration and intracellular target access. The difference exceeds the typical variability within an XLogP measurement window (±0.2 log units), making the ortho-tolyl scaffold a chemically justifiable selection when higher permeability is required without adding additional heteroatoms or ionisable groups [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (PubChem) |
| Comparator Or Baseline | 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 321385-90-4): XLogP3 = 4.1 (PubChem) |
| Quantified Difference | Δ XLogP3 = +0.5 (14% increase on log-scale) |
| Conditions | Computed using XLogP3 3.0 algorithm as implemented in PubChem 2025.09.15 release |
Why This Matters
Selecting the ortho-tolyl analog over the 1-phenyl parent provides a 0.5 log-unit lipophilicity boost without additional synthetic steps, directly impacting projected CNS penetration and oral absorption in lead optimisation.
- [1] PubChem Compound Summary for CID 2766621, XLogP3 = 4.6. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine (CID calculated for CAS 321385-90-4), XLogP3 = 4.1. National Center for Biotechnology Information (2025). View Source
